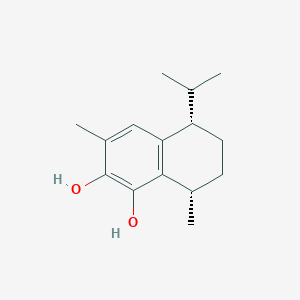
7,8-Dihydroxycalamenene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxycalamenene, also known as this compound, is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of calamenene-type compounds, including 7,8-dihydroxycalamenene. Research on extracts from the Madagascan plant Sterculia tavia demonstrated that various calamenene-type sesquiterpenoids exhibited modest antiproliferative activities against ovarian cancer cell lines (A2780), with IC50 values indicating their potential as therapeutic agents. The specific activities of these compounds suggest that modifications in their structure can enhance their efficacy against cancer cells .
| Compound | IC50 Value (µM) |
|---|---|
| Tavinin A | 5.5 |
| Epi-tavinin A | 6.7 |
| Mansonone G | 10.2 |
Neuroprotective Effects
This compound has been studied for its neuroprotective effects, particularly in models of traumatic brain injury (TBI). In these studies, the compound demonstrated the ability to prevent dendritic degeneration and neuronal death induced by TBI. This protective effect is attributed to its ability to activate tropomyosin-receptor-kinase B (TrkB), mimicking brain-derived neurotrophic factor (BDNF) functions, which are crucial for neuronal survival and regeneration .
Case Studies on Neuroprotection
- Study on Traumatic Brain Injury : Mice treated with this compound post-TBI showed improved rotarod performance and reduced dendritic spine loss compared to control groups. This suggests significant functional recovery associated with dendritic protection .
- Alzheimer's Disease Models : In various Alzheimer’s disease mouse models, administration of this compound resulted in improved memory performance in behavioral tests such as the Morris water maze, along with reductions in amyloid-beta plaque deposition .
Potential Applications in Drug Development
The unique properties of this compound position it as a promising candidate for drug development:
- Cancer Therapy : Its antiproliferative activity indicates potential for use in developing new cancer therapies.
- Neurodegenerative Diseases : Given its neuroprotective effects, this compound could be explored further for treating conditions like Alzheimer’s disease and Parkinson’s disease.
Analyse Chemischer Reaktionen
Stereochemical Resolution and Derivative Formation
The stereochemical integrity of calamenene derivatives is preserved through enantiospecific transformations:
-
Reduction : LiAlH₄ reduction of methyl carboxylate precursors (e.g., (5R,8S)-methyl-4-hydroxy-8-isopropyl-5-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate) yields diastereomeric diols with retained configurations .
-
Hydrogenation : Catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 1 h) selectively reduces double bonds without altering stereocenters .
-
Methylation : K₂CO₃/Me₂SO₄ in acetone reflux introduces methoxy groups at position 2, yielding 2-methoxycalamenene derivatives .
Spectroscopic Validation :
-
NMR : ¹H NMR (400 MHz, CDCl₃) of 7,8-dihydroxycalamenene shows characteristic signals:
-
Optical Rotation : [α]D = −46.9 (c 1, CHCl₃) for enantiopure (7S,10R)-isomer, confirming stereochemical assignment .
Mechanistic Insights into Cyclization and Byproduct Formation
The acid-mediated cyclization proceeds via a carbocation intermediate stabilized by allylic strain, directing cis-diol formation. Competing pathways explain the co-production of mansonone C:
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(5S,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C15H22O2/c1-8(2)11-6-5-9(3)13-12(11)7-10(4)14(16)15(13)17/h7-9,11,16-17H,5-6H2,1-4H3/t9-,11-/m0/s1 |
InChI-Schlüssel |
CGMRLDYEJWKTEX-ONGXEEELSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](C2=C1C(=C(C(=C2)C)O)O)C(C)C |
Kanonische SMILES |
CC1CCC(C2=C1C(=C(C(=C2)C)O)O)C(C)C |
Synonyme |
7,8-dihydroxycalamenene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















